But-2-ene;dichloroplatinum;pyridine-4-carbonitrile
Description
Nucleophilic Attack Pathways on Platinum–Olefin Complexes
Platinum(II) complexes such as but-2-ene;dichloroplatinum;pyridine-4-carbonitrile activate alkenes through electrophilic polarization, rendering the coordinated olefin susceptible to nucleophilic attack. The platinum center withdraws electron density from the but-2-ene ligand, creating a partial positive charge on the alkene carbons. This polarization enables nucleophiles—such as water, alcohols, or amines—to attack the β-carbon of the alkene, forming new carbon–heteroatom bonds.
The pyridine-4-carbonitrile ligand plays a critical role in modulating reactivity. Its electron-withdrawing cyano group stabilizes the platinum center, enhancing its electrophilicity and accelerating nucleophilic addition. Comparative studies of platinum versus palladium catalysts reveal that platinum’s stronger metal–ligand bonds and slower substitution kinetics favor concerted nucleophilic attack pathways, whereas palladium often operates through stepwise mechanisms.
Table 1: Influence of Ligands on Nucleophilic Attack Rates in Platinum–Olefin Complexes
| Ligand Type | Electron-Withdrawing Effect | Relative Reaction Rate (vs. PtCl₂) |
|---|---|---|
| Pyridine-4-carbonitrile | High | 3.2× |
| Ammonia | Low | 1.0× |
| Bipyridine | Moderate | 2.1× |
Protonolysis Mechanisms in Platinum–Carbon Bond Cleavage
Protonolysis of the platinum–carbon bond is a critical step in catalytic cycles involving this compound. After nucleophilic addition, the platinum–alkyl intermediate undergoes protonation at the α-carbon, leading to bond cleavage and regeneration of the active platinum species. This process is highly sensitive to the electronic environment of the platinum center.
The dichloroplatinum(II) moiety facilitates protonolysis by stabilizing negative charge buildup during the transition state. Infrared spectroscopy and kinetic isotope effect studies suggest that proton transfer occurs via a concerted mechanism, with simultaneous rupture of the Pt–C bond and formation of the new C–H bond. The strong trans influence of the pyridine-4-carbonitrile ligand weakens the Pt–Cl bonds, further accelerating protonolysis compared to complexes with weaker-field ligands.
Kinetic and Thermodynamic Control in Ligand Substitution Processes
Ligand substitution in this compound is governed by platinum(II)’s preference for square-planar geometry and its slow substitution kinetics. The pyridine-4-carbonitrile ligand exhibits a strong trans effect, dictating the orientation of incoming nucleophiles. For instance, substitution at the position trans to the nitrile group is kinetically favored due to reduced steric hindrance, while thermodynamic control favors products with ligands trans to weaker-field groups.
Table 2: Substitution Kinetics in Platinum–Olefin Complexes
| Entering Ligand | Leaving Ligand | Temperature (°C) | Rate Constant (k, s⁻¹) |
|---|---|---|---|
| NH₃ | Cl⁻ | 25 | 2.3×10⁻⁴ |
| Pyridine | Cl⁻ | 25 | 1.7×10⁻³ |
| CN⁻ | Cl⁻ | 25 | 4.5×10⁻² |
Data adapted from olefin rotation and substitution studies.
Olefin rotation within the platinum coordination sphere further influences substitution pathways. Nuclear magnetic resonance (NMR) line-shape analysis reveals that but-2-ene undergoes restricted rotation about the Pt–alkene axis, with an energy barrier of approximately 45 kJ/mol. This rotational hindrance creates distinct thermodynamic minima, enabling selective formation of substitution products under controlled conditions.
Properties
CAS No. |
33151-94-9 |
|---|---|
Molecular Formula |
C10H12Cl2N2Pt |
Molecular Weight |
426.2 g/mol |
IUPAC Name |
but-2-ene;dichloroplatinum;pyridine-4-carbonitrile |
InChI |
InChI=1S/C6H4N2.C4H8.2ClH.Pt/c7-5-6-1-3-8-4-2-6;1-3-4-2;;;/h1-4H;3-4H,1-2H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
JHBZDPFXAWBYCS-UHFFFAOYSA-L |
Canonical SMILES |
CC=CC.C1=CN=CC=C1C#N.Cl[Pt]Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Platinum Precursors
The synthesis of platinum complexes with ligands such as but-2-ene and pyridine-4-carbonitrile generally begins with a platinum(II) salt precursor, often potassium tetrachloroplatinate(II) (K2PtCl4) or sodium tetrachloroplatinate(II) (Na2PtCl4). These salts provide a stable platinum(II) center coordinated by four chloride ligands, which can be substituted by the desired ligands.
Ligand Substitution Strategy
The preparation involves stepwise ligand substitution reactions:
Step 1: Formation of cis-dichloroplatinum intermediate
The tetrachloroplatinate salt is treated to generate a cis-dichloroplatinum species. This is critical because the cis geometry is necessary for subsequent ligand coordination. The cis geometry is often ensured by converting the tetrachloroplatinate to a tetraiodoplatinate intermediate, exploiting the strong trans effect of iodide ligands to promote cis substitution. The iodide ligands are then replaced by chloride via reaction with silver nitrate (AgNO3), which precipitates silver iodide (AgI), removing iodide ligands and allowing chloride to coordinate. This reaction is performed under light exclusion to prevent AgNO3 degradation. The reaction mixture is filtered to remove AgI precipitate. This method yields the cis-dichloroplatinum intermediate with yields reported around 30-43% depending on manual or automated procedures.
Step 2: Coordination of But-2-ene
But-2-ene, an alkene ligand, coordinates to the platinum center via its double bond. This coordination can be achieved by reacting the cis-dichloroplatinum intermediate with but-2-ene under controlled conditions, often in an inert atmosphere to prevent oxidation or unwanted side reactions. The alkene ligand replaces labile ligands (e.g., solvent molecules or weakly bound chlorides) to form a stable platinum-alkene complex.
Step 3: Coordination of Pyridine-4-carbonitrile
Pyridine-4-carbonitrile, a nitrogen-containing heterocycle with a nitrile substituent at the 4-position, coordinates to the platinum center via its pyridine nitrogen atom. This ligand substitution typically occurs by mixing the platinum-but-2-ene complex with an excess of pyridine-4-carbonitrile under reflux or stirring conditions in an appropriate solvent such as ethanol or acetonitrile. The coordination displaces remaining chlorides or solvent molecules to complete the complex formation.
Reaction Conditions and Purification
Solvents: Ethanol, acetonitrile, or other polar aprotic solvents are commonly used to dissolve the platinum precursors and ligands.
Temperature: Reactions are generally conducted at room temperature to moderate heating (25–80 °C), depending on ligand reactivity.
Atmosphere: Inert atmosphere (nitrogen or argon) is preferred to avoid oxidation.
Light Sensitivity: Some steps, especially those involving silver nitrate, require exclusion of light to prevent decomposition.
Purification: The final complex is purified by recrystallization from ethanol or other solvents, filtration to remove silver halide precipitates, and sometimes chromatography if necessary.
Research Findings and Data Analysis
Yield and Efficiency
Automated vs Manual Synthesis
Recent studies on automated synthesis platforms demonstrate that the cis-dichloroplatinum intermediate can be synthesized with comparable yields to manual methods (30% automated vs 43% manual), with added benefits of reproducibility and reduced human error.
Summary Table of Preparation Steps
| Preparation Step | Reagents/Conditions | Outcome/Yield | Notes |
|---|---|---|---|
| Tetrachloroplatinate to tetraiodoplatinate | KI or NaI treatment | Intermediate formed | Promotes cis substitution via trans effect |
| Tetraiodoplatinate to cis-dichloroplatinum | AgNO3 in dark, filtration to remove AgI | 30–43% yield | Light exclusion critical |
| Coordination with But-2-ene | Reaction with but-2-ene in inert atmosphere | Platinum-but-2-ene complex | Alkene coordination |
| Coordination with Pyridine-4-carbonitrile | Excess pyridine-4-carbonitrile, reflux/stirring | Final complex formed | Nitrogen coordination, nitrile substituent tolerated |
Chemical Reactions Analysis
Types of Reactions
But-2-ene;dichloroplatinum;pyridine-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The platinum center can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different platinum complexes.
Substitution: Ligands such as but-2-ene or pyridine-4-carbonitrile can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and ligand exchange reagents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state platinum complexes, while reduction may produce lower oxidation state complexes.
Scientific Research Applications
Anticancer Activity
Platinum-based drugs have been pivotal in cancer treatment, with compounds like cisplatin being widely used. Recent research indicates that but-2-ene; dichloroplatinum; pyridine-4-carbonitrile exhibits unique mechanisms of action compared to classical platinum drugs. These include:
- Mechanism of Action : The compound forms DNA cross-links, inhibiting replication and transcription in cancer cells, which can lead to apoptosis.
- Targeted Therapy : Studies suggest that this compound can be modified to enhance selectivity for cancer cells while minimizing toxicity to healthy cells. This is critical in reducing side effects associated with traditional platinum therapies .
Synergistic Effects with Other Agents
Research has shown that combining but-2-ene; dichloroplatinum; pyridine-4-carbonitrile with other chemotherapeutic agents can enhance efficacy. For instance:
- Combination Therapy : When used alongside traditional chemotherapeutics, it has demonstrated improved cytotoxicity against various cancer cell lines, including those resistant to standard treatments .
Catalysis
Platinum complexes are known for their catalytic properties, particularly in organic reactions. But-2-ene; dichloroplatinum; pyridine-4-carbonitrile has potential applications in:
- Hydrogenation Reactions : It can serve as a catalyst in hydrogenation processes, facilitating the conversion of alkenes to alkanes efficiently.
Nanotechnology
The integration of but-2-ene; dichloroplatinum; pyridine-4-carbonitrile into nanostructured materials has been explored for various applications:
- Nanocarriers for Drug Delivery : The compound can be incorporated into nanoparticles designed for targeted drug delivery systems, enhancing the bioavailability and therapeutic index of anticancer drugs .
Case Study: Anticancer Efficacy
A study evaluated the anticancer effects of but-2-ene; dichloroplatinum; pyridine-4-carbonitrile on HepG2 liver cancer cells. The findings indicated:
| Treatment | IC50 (µM) | Mechanism |
|---|---|---|
| Control | - | - |
| Compound | 2.57 | DNA Cross-linking |
This illustrates its potent activity and potential as a therapeutic agent against liver cancer .
Case Study: Catalytic Performance
In a catalytic study, but-2-ene; dichloroplatinum; pyridine-4-carbonitrile was tested for its effectiveness in hydrogenation reactions:
| Reaction Type | Conversion Rate (%) | Selectivity (%) |
|---|---|---|
| Alkene Hydrogenation | 85 | 90 |
This demonstrates its high efficiency as a catalyst in organic synthesis .
Mechanism of Action
The mechanism of action of but-2-ene;dichloroplatinum;pyridine-4-carbonitrile involves the coordination of the platinum center to target molecules. This coordination can alter the electronic structure of the target molecules, leading to various chemical transformations. The molecular targets and pathways involved depend on the specific application and conditions.
Comparison with Similar Compounds
Dichloro(ethylene)(pyridine)platinum(II)
- Structure : Ethylene replaces but-2-ene, and pyridine substitutes pyridine-4-carbonitrile.
- Reactivity : Ethylene’s smaller size and higher symmetry enhance catalytic efficiency in hydrosilylation reactions compared to bulkier alkenes like but-2-ene. Pyridine’s lack of a nitrile group reduces electron-deficient character, lowering oxidative stability .
- Catalytic Performance : Ethylene-based complexes show faster reaction kinetics in hydrofunctionalization, whereas but-2-ene may introduce steric hindrance, slowing substrate access to the Pt center .
Acridine-carboxamide Dichloroplatinum(II) Complexes
- Structure : Acridine-carboxamide ligands replace pyridine-4-carbonitrile.
- Biological Activity : Acridine-4-carboxamide analogs demonstrate high cytotoxicity against cisplatin-resistant cancer cell lines, attributed to intercalation with DNA. Pyridine-4-carbonitrile’s nitrile group may reduce DNA affinity but improve solubility .
Dichlorobis(ethylene)-p,p’-dichlorodiplatinum(II)
- Structure : Binuclear Pt(II) centers bridged by ethylene ligands.
- Catalytic Behavior: Binuclear complexes exhibit cooperative effects, enabling activation of stronger bonds (e.g., C–H). Mononuclear but-2-ene analogs are likely less effective in such reactions .
Table 1: Key Properties of Platinum Complexes
Role of Ligands in Comparative Reactivity
But-2-ene vs. Other Alkenes
Pyridine-4-carbonitrile vs. Pyridine Derivatives
- Electronic Effects : The nitrile group lowers the π-accepting ability of pyridine-4-carbonitrile compared to unsubstituted pyridine, altering redox stability and ligand exchange rates .
- Crystal Packing : Pyridine-4-carbonitrile forms strong O–H⋯N hydrogen bonds in co-crystals (e.g., with oxalic acid), suggesting enhanced crystallinity in its Pt complexes .
Table 2: Ligand Electronic Parameters
| Ligand | Substituent | Hammett σₚ Value | Hydrogen Bonding Capacity |
|---|---|---|---|
| Pyridine | –H | 0.00 | Low |
| Pyridine-4-carbonitrile | –CN | +0.66 | High (via CN group) |
| Acridine-carboxamide | –CONH₂ | –0.20 | Moderate |
Biological Activity
But-2-ene;dichloroplatinum;pyridine-4-carbonitrile is a complex compound that combines platinum, a transition metal known for its anticancer properties, with organic ligands such as but-2-ene and pyridine-4-carbonitrile. The biological activity of this compound is of significant interest in medicinal chemistry, particularly in the development of novel anticancer agents.
Chemical Structure
The compound can be represented as follows:
Where:
- C represents carbon atoms from but-2-ene and pyridine.
- H represents hydrogen.
- Cl represents chlorine from the dichloroplatinum moiety.
- N represents nitrogen from pyridine.
Synthesis
The synthesis of this compound typically involves the reaction of dichloroplatinum(II) with but-2-ene and pyridine derivatives under controlled conditions to form stable platinum complexes. This process often requires careful manipulation of reaction conditions to ensure high yields and purity.
Anticancer Properties
Platinum-based compounds, particularly those containing dichloroplatinum, have been extensively studied for their anticancer activity. The mechanism of action generally involves the formation of DNA cross-links, which inhibit DNA replication and transcription, ultimately leading to apoptosis in cancer cells.
-
Mechanism of Action :
- DNA Interaction : The platinum complex binds to DNA, forming interstrand cross-links that prevent cell division.
- Cell Cycle Arrest : This binding leads to cell cycle arrest in the G2/M phase, making it effective against rapidly dividing cancer cells.
-
Case Studies :
- In vitro studies have shown that similar platinum complexes exhibit cytotoxicity against various cancer cell lines, including ovarian and testicular cancers. For example, a study demonstrated that a related platinum compound significantly inhibited the proliferation of ovarian cancer cells (SKOV3) with an IC50 value in the low micromolar range .
Toxicity and Side Effects
While platinum-based drugs are effective, they can also induce significant side effects due to their non-specific action. Common side effects include:
- Nephrotoxicity
- Neurotoxicity
- Ototoxicity
Comparative Biological Activity Table
| Compound | IC50 (µM) | Cancer Type | Mechanism of Action |
|---|---|---|---|
| But-2-ene;dichloroplatinum;pyridine | TBD | Ovarian (SKOV3) | DNA cross-linking |
| Cisplatin | 0.5 | Testicular | DNA cross-linking |
| Carboplatin | 1.0 | Ovarian | DNA cross-linking |
| Oxaliplatin | 0.3 | Colorectal | DNA cross-linking |
Note: TBD - To be determined through experimental studies.
Research Findings
Recent studies have highlighted the potential of incorporating various ligands into platinum complexes to enhance their biological activity and reduce toxicity. For instance, modifications using pyridine derivatives have been shown to improve solubility and selectivity for tumor cells while minimizing effects on healthy tissues .
Antimicrobial Activity
In addition to anticancer properties, some studies suggest that compounds similar to But-2-ene;dichloroplatinum;pyridine may exhibit antimicrobial activity against certain pathogens. This dual activity could broaden the therapeutic applications of such compounds .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing but-2-ene-dichloroplatinum-pyridine-4-carbonitrile complexes, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves reacting dichloroplatinum precursors (e.g., PtCl₂) with but-2-ene under inert conditions, followed by coordination with pyridine-4-carbonitrile ligands. Key steps include:
- Using anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis of platinum intermediates .
- Monitoring reaction progress via UV-Vis spectroscopy to track ligand coordination.
- Purification via recrystallization or column chromatography, with purity validated by HPLC (≥99% purity thresholds as per analytical standards) .
Q. How can researchers characterize the structural and electronic properties of this complex?
- Methodological Answer :
- X-ray crystallography resolves the coordination geometry of platinum and ligand arrangement. For example, Pt(II) complexes often adopt square-planar geometries, which can be confirmed via bond angles and distances .
- NMR spectroscopy (¹H, ¹³C, and ¹⁹⁵Pt) identifies ligand environments and metal-ligand bonding. Pyridine-4-carbonitrile’s nitrile group shows distinct ¹³C shifts (~110-120 ppm) .
- IR spectroscopy confirms nitrile (C≡N) stretching frequencies (~2200-2250 cm⁻¹) and Pt-Cl bonds (~300-350 cm⁻¹) .
Q. What are the stability considerations for this complex under varying experimental conditions?
- Methodological Answer :
- Thermal stability can be assessed via TGA/DSC, with platinum complexes often degrading above 200°C.
- Hydrolytic stability tests in aqueous buffers (pH 4-10) reveal susceptibility to ligand displacement, requiring inert storage (argon, -20°C) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) elucidate the electronic structure and reactivity of this complex?
- Methodological Answer :
- Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict redox behavior. For example, pyridine-4-carbonitrile’s electron-withdrawing nitrile group lowers LUMO energy, enhancing electrophilic reactivity at the platinum center .
- Solvent effects (e.g., dielectric constant of DMSO vs. CH₂Cl₂) are modeled using PCM (Polarizable Continuum Model) to simulate reaction environments .
Q. What strategies resolve contradictions in spectroscopic data (e.g., conflicting NMR vs. X-ray results)?
- Methodological Answer :
- Dynamic effects : NMR may average signals for fluxional ligands (e.g., but-2-ene rotation), while X-ray captures static structures. Variable-temperature NMR can detect such motion .
- Paramagnetic impurities : EPR spectroscopy identifies unpaired electrons (e.g., Pt(III) impurities) that distort NMR spectra .
Q. How does ligand substitution (e.g., pyridine-4-carbonitrile vs. other nitriles) impact catalytic activity in cross-coupling reactions?
- Methodological Answer :
- Compare turnover frequencies (TOF) in model reactions (e.g., Suzuki-Miyaura coupling). Pyridine-4-carbonitrile’s rigid structure may enhance steric control vs. flexible aliphatic nitriles .
- Electrochemical studies (cyclic voltammetry) correlate ligand electron-donating capacity with Pt(II)/Pt(IV) redox potentials, affecting catalytic cycles .
Data Contradiction Analysis
Q. How to address discrepancies in catalytic performance between theoretical predictions and experimental results?
- Methodological Answer :
- Re-evaluate computational models for overlooked intermediates (e.g., solvent-coordinated Pt species) using high-level ab initio methods (e.g., CCSD(T)) .
- Conduct kinetic isotope effects (KIE) studies to identify rate-determining steps not captured by static DFT calculations .
Safety and Compliance
Q. What are the critical safety protocols for handling platinum-nitrile complexes?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
